

Technical Guide: Physicochemical Properties of Anticancer Agent 237 (Exemplified by Paclitaxel)

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Compound of Interest

Compound Name: Anticancer agent 237

Cat. No.: B15567305

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Disclaimer: "**Anticancer Agent 237**" is a placeholder designation. As no public data exists for an agent with this name, this technical guide has been constructed using publicly available data for Paclitaxel, a widely studied and representative anticancer agent with a complex solubility and stability profile. This document serves as an in-depth guide for researchers, scientists, and drug development professionals on its core physicochemical characteristics.

Solubility Profile

Paclitaxel is a highly lipophilic molecule, exhibiting poor aqueous solubility, which is a primary challenge in its formulation and delivery.^[1] Its solubility is significantly enhanced in various organic solvents and specialized formulation systems.^[2]

Quantitative Solubility Data

The following table summarizes the solubility of Paclitaxel in various solvents and systems.

Solvent/System	Temperature	Solubility	Citation
Water	Ambient	< 0.1 µg/mL	[3]
Water	Ambient	~10-20 µM	[4]
Ethanol	Ambient	~1.5 - 40 mg/mL	[4][5]
Dimethyl Sulfoxide (DMSO)	Ambient	~5 - 200 mg/mL	[4][5]
Dimethylformamide (DMF)	Ambient	~5 mg/mL	[5]
DMSO:PBS (1:10, pH 7.2)	Ambient	~0.1 mg/mL	[5]
Polyethylene Glycol 400 (PEG 400)	Ambient	High; reported as the best among tested excipients	[6]
Amphiphilic MPC Polymer Solution	Ambient	Up to 5.0 mg/mL	[3]
5% Egg Lecithin Dispersion (Amorphous PTX)	Ambient	Up to 5.7 mg/mL (570 mg/100 ml)	[7]

Stability Profile

The stability of Paclitaxel is influenced by its physical state, solvent, pH, temperature, and storage container. Degradation typically occurs via hydrolysis of its ester groups and base-catalyzed epimerization at the C7 position.[8][9]

Solid-State Stability

When stored as a crystalline solid, Paclitaxel is highly stable.

Condition	Duration	Stability	Citation
-20°C, protected from light	≥ 4 years	Stable	[5]

Solution Stability

Paclitaxel's stability in solution is considerably more limited and is a critical factor for formulation and clinical administration. Physical stability, primarily precipitation, is often the limiting factor for infusions.[10][11][12]

2.2.1 pH-Dependent Stability

Paclitaxel's degradation in aqueous media is pH-dependent.

pH Range	Stability Profile	Citation
Acidic (pH 3-5)	Optimal stability; slowest degradation rate	[6][13]
Neutral to Basic (pH > 6)	Susceptible to base-catalyzed hydrolysis and epimerization	[8][9]

2.2.2 Infusion Stability (0.3 mg/mL Concentration)

The stability of diluted Paclitaxel infusions is dependent on the diluent, container type, and temperature.

Diluent	Container	Temperature	Stability Duration	Citation
0.9% Sodium Chloride	Polyolefin (Viaflo®)	2-8°C	13 days	[10][11][12]
0.9% Sodium Chloride	Low-Density Polyethylene (Ecoflac®)	2-8°C	16 days	[10][11][12]
0.9% Sodium Chloride	Glass	2-8°C	13 days	[10][11][12]
5% Glucose	Polyolefin (Viaflo®)	2-8°C	13 days	[10][11][12]
5% Glucose	Low-Density Polyethylene (Ecoflac®)	2-8°C	18 days	[10][11][12]
5% Glucose	Glass	2-8°C	20 days	[10][11][12]
0.9% Sodium Chloride / 5% Glucose	All Containers	25°C	~3 days	[10][11][12]

2.2.3 Infusion Stability (1.2 mg/mL Concentration)

Higher concentrations of Paclitaxel generally exhibit shorter stability durations.

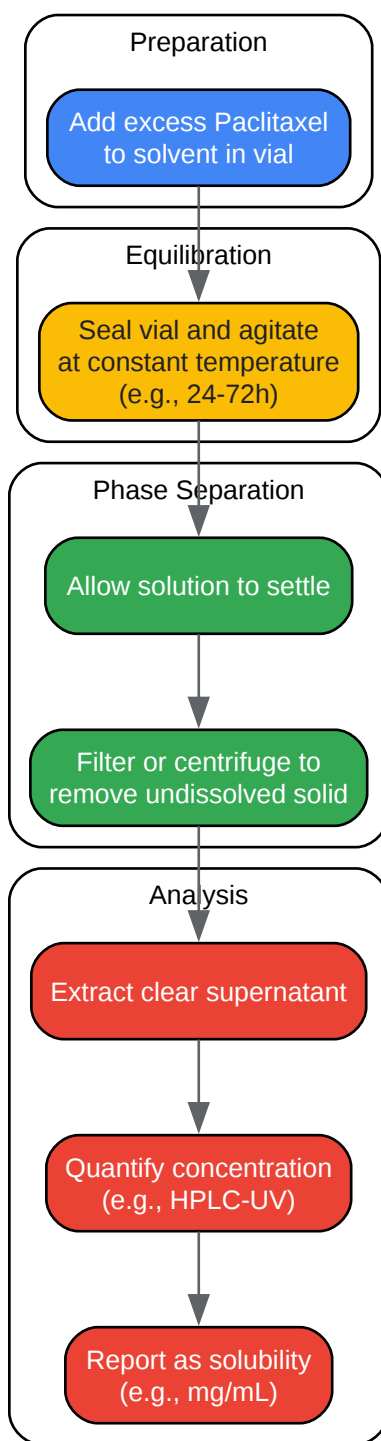
Diluent	Container	Temperature	Stability Duration	Citation
0.9% Sodium Chloride	Polyolefin (Viaflo®)	2-8°C	9 days	[10][11][12]
0.9% Sodium Chloride	Low-Density Polyethylene (Ecoflac®)	2-8°C	12 days	[10][11][12]
0.9% Sodium Chloride	Glass	2-8°C	8 days	[10][11][12]
5% Glucose	Polyolefin (Viaflo®)	2-8°C	10 days	[10][11][12]
5% Glucose	Low-Density Polyethylene (Ecoflac®)	2-8°C	12 days	[10][11][12]
5% Glucose	Glass	2-8°C	10 days	[10][11][12]
0.9% Sodium Chloride / 5% Glucose	Most Containers	25°C	3 days	[10][11][12]

Experimental Protocols

The following sections detail the methodologies used to obtain the solubility and stability data presented.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.[6]



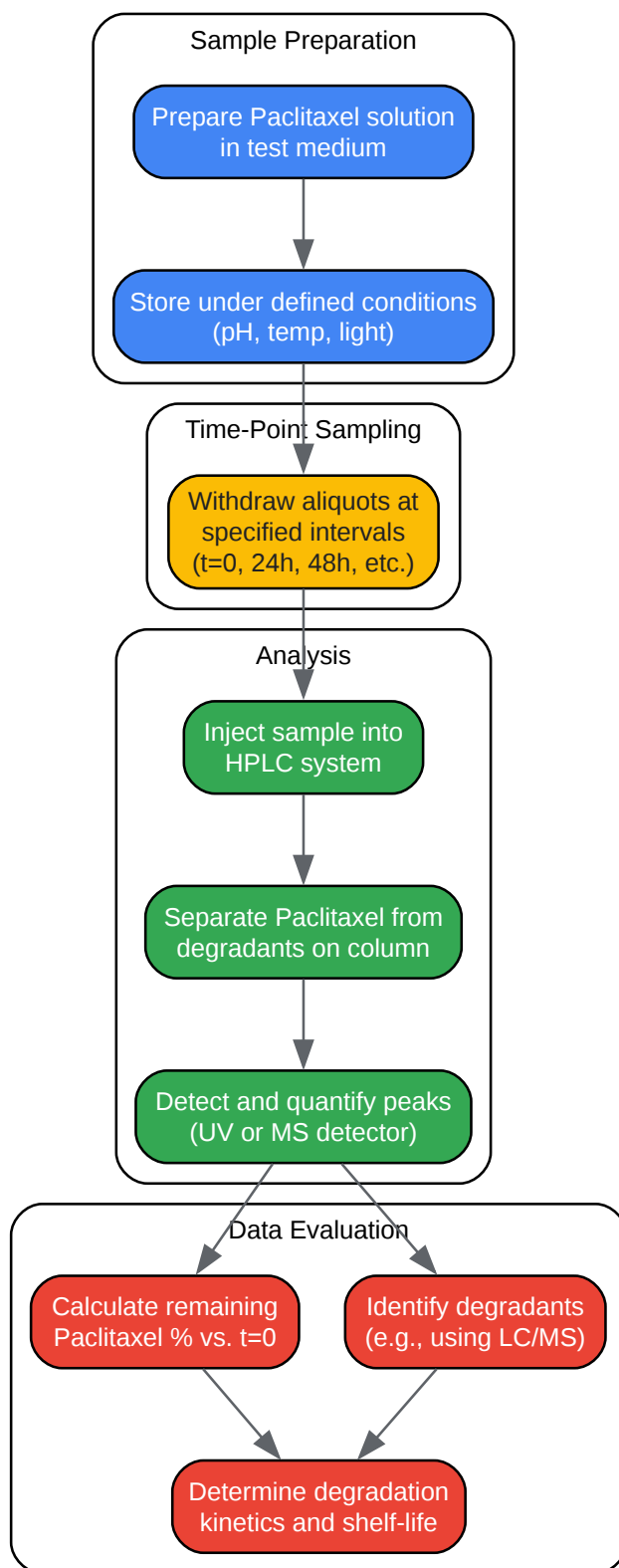
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Caption: Workflow for the Shake-Flask Solubility Method.

- **Preparation:** An excess amount of solid Paclitaxel is added to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is achieved.
- **Equilibration:** The vial is agitated (e.g., shaken or stirred) in a constant temperature bath for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.
- **Phase Separation:** The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (e.g., using a 0.22 μm syringe filter).
- **Quantification:** The concentration of Paclitaxel in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment: HPLC-Based Stability-Indicating Method

A stability-indicating analytical method is crucial for accurately assessing drug degradation. This method must be able to separate the intact drug from its degradation products.^{[8][9]}



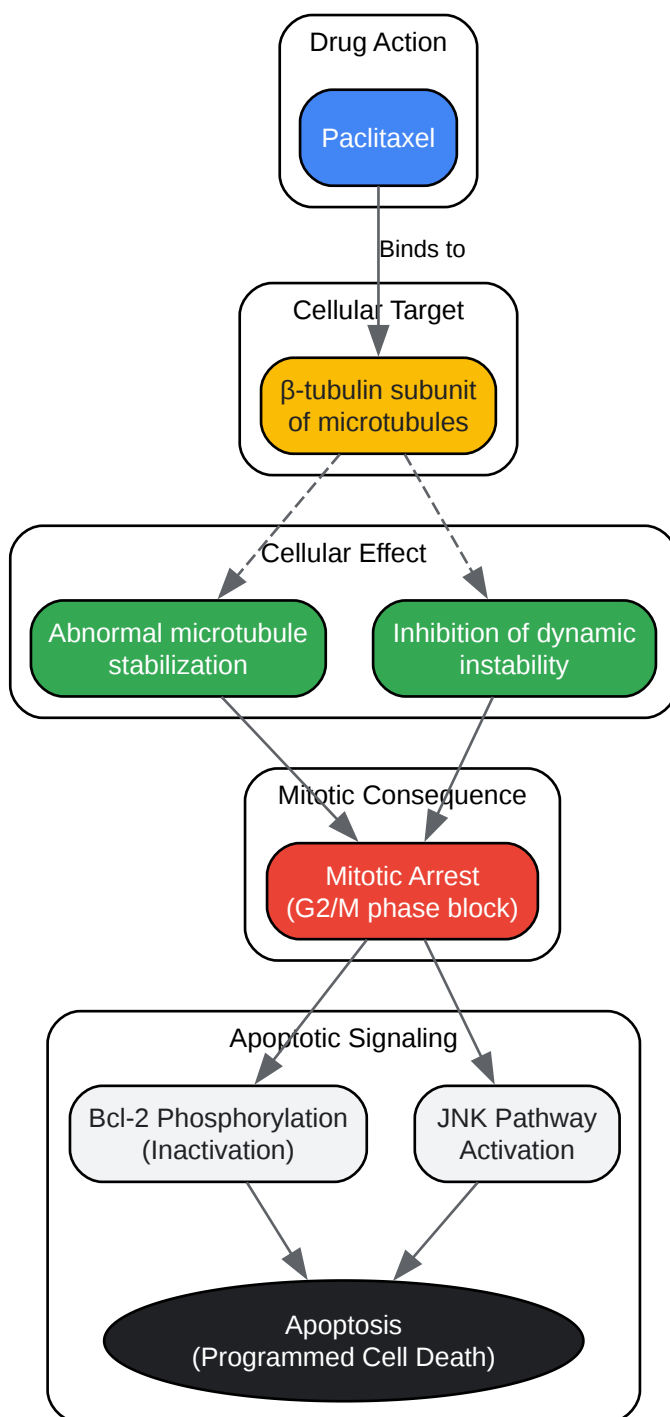
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Caption: Workflow for a Stability-Indicating HPLC Method.

- **Forced Degradation:** Initially, the method is validated by subjecting Paclitaxel to forced degradation conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
- **Chromatographic Separation:** An HPLC method (typically reverse-phase) is developed to achieve baseline separation between the main Paclitaxel peak and all peaks corresponding to degradation products.
- **Stability Study:** Paclitaxel solutions are prepared and stored under the desired test conditions (e.g., specific temperature, pH, and container type).
- **Time-Point Analysis:** At predetermined time intervals, samples are withdrawn and analyzed using the validated HPLC method.
- **Data Analysis:** The decrease in the concentration of the intact Paclitaxel over time is monitored to determine the degradation rate and establish the stability period. Mass Spectrometry (LC/MS) can be coupled to identify the structure of the degradation products.
[8]

Mechanism of Action & Signaling Pathway

Paclitaxel's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton.[14][15]



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